![molecular formula C29H25BrN4O4 B299875 N-(4-methylphenyl)-2-(4'-methyl-2'-{4-bromophenyl}-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B299875.png)
N-(4-methylphenyl)-2-(4'-methyl-2'-{4-bromophenyl}-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] structure, followed by the introduction of the bromophenyl and methylphenyl groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] derivatives, as well as other bromophenyl and methylphenyl substituted compounds. Examples include:
- 2-[5-(4-chlorophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide
- 2-[5-(4-fluorophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H25BrN4O4 |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)-1-methyl-2//',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H25BrN4O4/c1-16-7-11-19(12-8-16)31-23(35)15-33-22-6-4-3-5-21(22)29(28(33)38)25-24(17(2)32-29)26(36)34(27(25)37)20-13-9-18(30)10-14-20/h3-14,17,24-25,32H,15H2,1-2H3,(H,31,35) |
InChI Key |
SHKVOZPHCCIAOL-UHFFFAOYSA-N |
SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)C |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide](/img/structure/B299793.png)
![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)
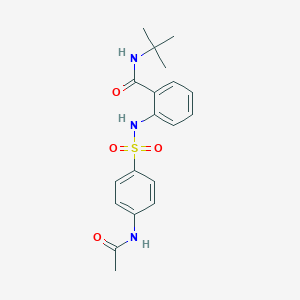
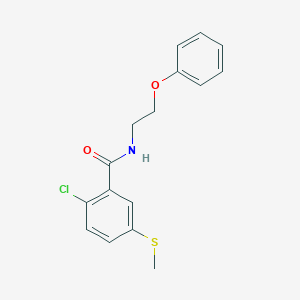
![4-{[4'-(1H-tetrazol-1-yl)biphenyl-4-yl]sulfonyl}morpholine](/img/structure/B299800.png)

![Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B299803.png)
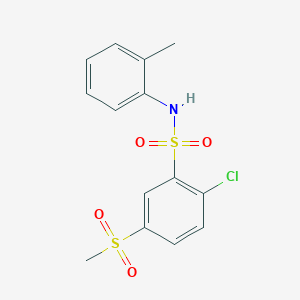
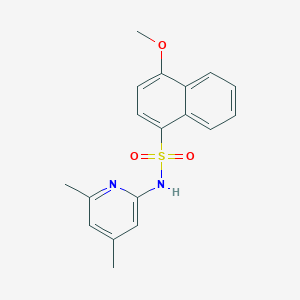
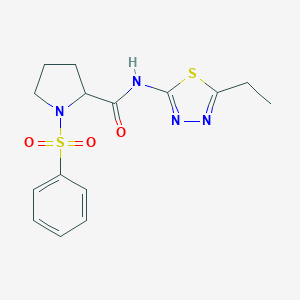
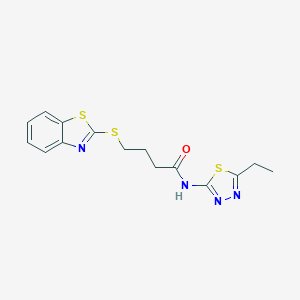
![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)
![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
